5-Bromo-2-hydroxy-3-nitrobenzaldehyde

Description

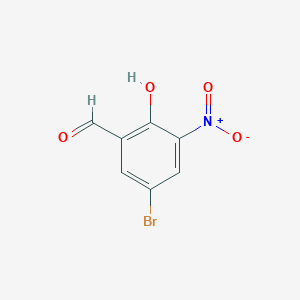

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-hydroxy-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO4/c8-5-1-4(3-10)7(11)6(2-5)9(12)13/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYPSUQQZNDKDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347183 | |

| Record name | 5-Bromo-2-hydroxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16634-88-1 | |

| Record name | 5-Bromo-2-hydroxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-nitrosalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Bromo-2-hydroxy-3-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its trifunctional nature, featuring an aldehyde, a phenol, and a nitro group, coupled with the presence of a bromine atom, makes it a versatile intermediate for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol derived from established chemical transformations, thorough characterization data, and an exploration of its potential applications in medicinal chemistry and materials science. The content is structured to provide both foundational knowledge and practical insights for researchers actively engaged in the field.

Nomenclature and Physicochemical Properties

The compound is systematically named according to IUPAC nomenclature, which precisely describes its molecular structure.

IUPAC Name: 5-Bromo-2-hydroxy-3-nitrobenzaldehyde[1]

Synonyms: 5-Bromo-3-nitrosalicylaldehyde, 3-Nitro-5-bromosalicylaldehyde[1]

The structural arrangement of the functional groups on the benzene ring dictates the molecule's reactivity and physical characteristics. The electron-withdrawing effects of the nitro and aldehyde groups, combined with the electron-donating nature of the hydroxyl group and the steric and electronic influence of the bromine atom, create a unique chemical entity.

| Property | Value | Source |

| CAS Number | 16634-88-1 | [1] |

| Molecular Formula | C₇H₄BrNO₄ | [1] |

| Molecular Weight | 246.02 g/mol | [1][2] |

| Appearance | Light orange to yellow crystalline powder | [2] |

| Melting Point | 125-127 °C | [1] |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

Synthesis of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde

The synthesis of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde can be logically approached through a two-step process involving the bromination of a commercially available precursor followed by nitration. The following protocol is a representative method based on well-established procedures for the functionalization of phenolic aldehydes.[2][3] The causality behind the experimental choices lies in controlling the regioselectivity of the electrophilic aromatic substitution reactions. The hydroxyl group is a strong activating group and an ortho-, para-director. Starting with 2-hydroxy-3-nitrobenzaldehyde would likely lead to bromination at the 5-position due to the directing effects of the hydroxyl and nitro groups.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for 5-Bromo-2-hydroxy-3-nitrobenzaldehyde.

Experimental Protocol

Materials:

-

2-Hydroxy-3-nitrobenzaldehyde

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium bisulfite solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-3-nitrobenzaldehyde in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C to minimize side product formation.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture into a beaker of ice water. A precipitate should form.

-

Work-up: If an oil forms instead of a solid, extract the aqueous mixture with dichloromethane. Wash the organic layer with a saturated sodium bisulfite solution to remove any unreacted bromine, followed by water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude 5-Bromo-2-hydroxy-3-nitrobenzaldehyde can be purified by recrystallization from a suitable solvent such as ethanol, or by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde is confirmed through various spectroscopic techniques. The expected spectral data are as follows:

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad peak around 3200-3400 cm⁻¹ corresponds to the O-H stretching of the phenolic hydroxyl group. A strong absorption at approximately 1650-1680 cm⁻¹ is indicative of the C=O stretching of the aldehyde. Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.[4]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) will provide key structural information. The aldehyde proton (-CHO) is expected to appear as a singlet far downfield, typically between δ 9.8 and 10.5 ppm. The phenolic hydroxyl proton (-OH) will also be a singlet, with its chemical shift being concentration and solvent-dependent, often in the range of δ 10.0-12.0 ppm. The two aromatic protons will appear as doublets in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts influenced by the surrounding substituents.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show seven distinct carbon signals. The aldehyde carbonyl carbon will be the most deshielded, appearing around δ 190 ppm. The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon bearing the hydroxyl group will be shifted downfield, while the carbons attached to the bromine and nitro groups will also have characteristic chemical shifts.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ and the [M+2]⁺ peak with nearly equal intensity, which is a hallmark of a monobrominated compound. The nominal mass of the molecular ion would be 245 and 247 amu.[5]

Reactivity and Potential Applications

The unique arrangement of functional groups in 5-Bromo-2-hydroxy-3-nitrobenzaldehyde makes it a valuable precursor in multi-step organic syntheses.

Key Reaction Pathways

The aldehyde group can undergo a variety of reactions, including:

-

Condensation Reactions: It can react with primary amines to form Schiff bases, which are important ligands in coordination chemistry and have been studied for their biological activities.[3]

-

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol.[6]

-

Wittig and Related Reactions: It can be converted to an alkene.

The phenolic hydroxyl group can be:

-

Alkylated or Acylated: To produce ethers and esters, respectively.

-

A source of directing effects: In further electrophilic aromatic substitutions.

The nitro group can be:

-

Reduced: To an amino group, which opens up a vast array of subsequent chemical transformations, including diazotization and the synthesis of heterocyclic compounds.

The bromine atom can participate in:

-

Cross-coupling Reactions: Such as Suzuki, Stille, and Heck reactions, allowing for the formation of carbon-carbon bonds and the construction of more complex molecular architectures.

Applications in Drug Discovery and Materials Science

While specific biological activities of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde are not extensively documented, its structural motifs are present in many biologically active molecules. Bromophenols, in general, are known for a range of activities including antioxidant, anti-inflammatory, and anticancer properties.[7][8][9] Therefore, this compound serves as an excellent starting material for the synthesis of novel therapeutic agents.

-

As a Pharmaceutical Intermediate: Its derivatives could be explored as potential inhibitors of various enzymes or as scaffolds for the development of new drugs. For instance, related bromo-hydroxybenzaldehydes are key intermediates in the synthesis of drugs like Crisaborole, a PDE4 inhibitor.[10]

-

In Coordination Chemistry: As a precursor to Schiff base ligands, it can be used to synthesize metal complexes with interesting catalytic, magnetic, or biological properties.

-

In Materials Science: The aromatic and functionalized nature of the molecule makes it a potential building block for the synthesis of novel organic materials, such as dyes, polymers, or components of molecular sensors.

Safety and Handling

As a laboratory chemical, 5-Bromo-2-hydroxy-3-nitrobenzaldehyde and its related compounds should be handled with appropriate care.

-

Hazard Classification: Based on data for similar compounds, it is likely to be classified as causing skin and serious eye irritation.[11][12]

-

Handling Precautions:

-

Storage:

Conclusion

5-Bromo-2-hydroxy-3-nitrobenzaldehyde is a chemical intermediate with considerable potential for the synthesis of complex and potentially bioactive molecules. Its rich functionality allows for a diverse range of chemical transformations, making it a valuable tool for synthetic chemists in academia and industry. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthesis protocol, characterization data, and a discussion of its potential applications and safe handling procedures. It is hoped that this information will serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

-

Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. (2017). SciELO. Available at: [Link]

-

Benzaldehyde, 5-bromo-2-hydroxy-3-nitro-. NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Benzaldehyde, 5-bromo-2-hydroxy-3-nitro-. NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

5-Bromo-2-hydroxy-3-methoxybenzaldehyde. PubChem. National Center for Biotechnology Information. Available at: [Link]

-

The Chemistry Behind 3-Bromo-2-hydroxy-5-nitrobenzaldehyde: Synthesis and Properties. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

5-Bromo-2-hydroxy-m-anisaldehyde. SpectraBase. Available at: [Link]

-

Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

3-Bromo-5-nitrosalicylaldehyde. PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Spectroscopy Tutorial: Examples - Example 13. UCLA Chemistry and Biochemistry. Available at: [Link]

-

Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. Available at: [Link]

-

5-Bromosalicylaldehyde. PubChem. National Center for Biotechnology Information. Available at: [Link]

-

5-Bromo-2-hydroxy-3-(4-morpholinylmethyl)benzaldehyde. SpectraBase. Available at: [Link]

-

Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. (2018). OAText. Available at: [Link]

-

Crystal structures of 5-Bromo-2-hydroxybenzaldehyde, 2-hydroxy-3-methoxybenzaldehyde, and 2-hydroxynaphthalene-1-carbaldehyde 4-(2-pyridyl) thiosemicarbazones. (2025). ResearchGate. Available at: [Link]

-

2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2020). MDPI. Available at: [Link]

-

Effects of 3-bromo-4,5-dihydroxybenzaldehyde (BDB) on cell viability... (2020). ResearchGate. Available at: [Link]

-

Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Oxford Instruments. Available at: [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2021). MDPI. Available at: [Link]

-

Exploring 2-Bromo-5-(hydroxy)benzaldehyde: Properties and Applications. Available at: [Link]

Sources

- 1. Benzaldehyde, 5-bromo-2-hydroxy-3-nitro- [webbook.nist.gov]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Benzaldehyde, 5-bromo-2-hydroxy-3-nitro- [webbook.nist.gov]

- 6. nmr.oxinst.com [nmr.oxinst.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. innospk.com [innospk.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

5-Bromo-2-hydroxy-3-nitrobenzaldehyde spectral data

An In-depth Technical Guide to the Spectral Data of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 5-Bromo-2-hydroxy-3-nitrobenzaldehyde, a pivotal intermediate in the synthesis of specialized organic compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. By grounding theoretical predictions with established experimental protocols and data, this guide serves as an authoritative reference for the characterization and utilization of this versatile molecule. The causality behind experimental choices and data interpretation is emphasized to foster a deeper understanding of its structural and electronic properties.

Introduction: The Molecular Profile

5-Bromo-2-hydroxy-3-nitrobenzaldehyde (C₇H₄BrNO₄) is a polysubstituted aromatic aldehyde with a molecular weight of approximately 246.02 g/mol .[1][2] Its structure is characterized by a benzaldehyde core functionalized with a hydroxyl group, a bromine atom, and a nitro group. This unique combination of electron-donating (hydroxyl) and electron-withdrawing (nitro, bromo, aldehyde) groups creates a distinct electronic environment, making it a valuable precursor for synthesizing a wide array of derivatives, including Schiff bases, which are investigated for their diverse biological activities.[3] The precise characterization of this molecule is paramount for its effective use in synthetic pathways, and spectroscopic analysis is the cornerstone of this process.

Figure 1: Molecular Structure of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde

Synthesis and Purification: A Note on Provenance

While this guide focuses on spectral data, understanding the compound's origin is crucial for interpreting potential impurities. A common synthetic route involves the controlled nitration of 5-bromosalicylaldehyde. This electrophilic aromatic substitution is directed by the activating hydroxyl group and deactivating bromo and aldehyde groups. The reaction is typically performed at low temperatures (e.g., 0-10°C) using a nitrating agent like nitric acid in a suitable solvent system to prevent over-nitration and side reactions.[4]

Illustrative Synthetic Workflow:

Figure 2: Generalized workflow for the synthesis of the title compound.

Post-synthesis, purification via recrystallization is essential to remove isomers and unreacted starting materials, ensuring the spectral data obtained is representative of the pure compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For 5-Bromo-2-hydroxy-3-nitrobenzaldehyde, both ¹H and ¹³C NMR are indispensable for structural confirmation.

¹H NMR Spectral Analysis

The proton NMR spectrum is anticipated to show four distinct signals corresponding to the aldehyde, hydroxyl, and two aromatic protons. The strong deshielding effects of the aldehyde and nitro groups, coupled with the positions of the protons on the aromatic ring, result in a predictable downfield spectrum.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| -CHO | ~10.2 | Singlet (s) | 1H | The aldehyde proton is highly deshielded by the carbonyl group and is typically found far downfield.[5] |

| -OH | ~11.0-12.0 | Broad Singlet (br s) | 1H | Intramolecular hydrogen bonding with the aldehyde's carbonyl oxygen deshields this proton significantly and often leads to a broad signal. |

| Ar-H (at C6) | ~8.2 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing aldehyde group and meta to the nitro group, leading to a downfield shift. It is coupled to the H at C4. |

| Ar-H (at C4) | ~8.0 | Doublet (d) | 1H | This proton is ortho to the bromine and meta to the aldehyde group. It is coupled to the H at C6. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will display seven unique carbon signals, as each carbon atom in the molecule resides in a chemically distinct environment due to the asymmetrical substitution pattern.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O (Aldehyde) | ~190 | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| C-OH | ~155-160 | The carbon bearing the hydroxyl group is deshielded by the oxygen atom. |

| C-NO₂ | ~140 | The carbon attached to the nitro group is deshielded by the electron-withdrawing effect of the group. |

| C-H (Aromatic) | ~130-135 | Aromatic carbons attached to hydrogen. |

| C-H (Aromatic) | ~125-130 | Aromatic carbons attached to hydrogen. |

| C-Br | ~115 | The carbon attached to bromine experiences a moderate deshielding effect. |

| C-CHO | ~120 | The carbon to which the aldehyde group is attached. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified 5-Bromo-2-hydroxy-3-nitrobenzaldehyde in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like -OH.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters: Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR Parameters: For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to singlets.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde is rich with characteristic absorption bands.

The presence of an intramolecular hydrogen bond between the phenolic -OH and the aldehyde C=O group is a dominant feature, causing a significant broadening of the O-H stretching band and a lowering of the C=O stretching frequency compared to non-hydrogen-bonded analogues.[6][7]

Table 3: Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Causality |

|---|---|---|---|

| ~3100-3400 | Broad, Medium | O-H stretch (phenolic) | The broadness is a classic indicator of strong intramolecular hydrogen bonding. |

| ~3050-3100 | Weak-Medium | Aromatic C-H stretch | Characteristic of C-H bonds on the benzene ring. |

| ~2750, ~2850 | Weak | Aldehyde C-H stretch | Fermi resonance often results in two weak bands for the aldehyde C-H stretch.[6] |

| ~1660-1680 | Strong | C=O stretch (aldehyde) | The frequency is lowered from the typical ~1700 cm⁻¹ due to conjugation and intramolecular hydrogen bonding, which weakens the C=O double bond.[6] |

| ~1520-1560, ~1330-1370 | Strong | Asymmetric & Symmetric NO₂ stretch | These two strong absorptions are characteristic of the nitro group. |

| ~1580, ~1470 | Medium-Strong | Aromatic C=C stretch | Skeletal vibrations of the benzene ring. |

| ~1200-1250 | Medium | C-O stretch (phenolic) | Stretching vibration of the carbon-oxygen bond of the phenol. |

| ~550-650 | Medium-Weak | C-Br stretch | Characteristic absorption for a carbon-bromine bond. |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

This protocol is a self-validating system as the quality of the resulting spectrum (e.g., flat baseline, sharp peaks, absence of water/CO₂ bands) directly reflects the precision of the execution.

-

Sample Preparation: Grind 1-2 mg of the dry, purified compound with ~150 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. The goal is to create a fine, homogeneous powder to minimize light scattering.

-

Pellet Formation: Transfer the powder to a pellet-pressing die. Place the die under a hydraulic press and apply 8-10 tons of pressure for several minutes to form a thin, transparent pellet. A transparent pellet is crucial for allowing maximum light transmission.

-

Instrument Purge: Ensure the FT-IR spectrometer's sample compartment is purged with dry nitrogen or air to minimize atmospheric H₂O and CO₂, which absorb strongly in the IR region.

-

Background Scan: Perform a background scan with an empty sample compartment. This scan is stored and automatically subtracted from the sample scan to remove instrument and atmospheric contributions.

-

Data Acquisition: Place the KBr pellet in the sample holder. Acquire the spectrum, typically over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.[8]

-

Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

For 5-Bromo-2-hydroxy-3-nitrobenzaldehyde, the most striking feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity at m/z values separated by 2 Da (M⁺ and M+2).

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z Value | Ion Assignment | Rationale for Formation |

|---|---|---|

| 245 / 247 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 bromine isotope pattern. |

| 216 / 218 | [M - CHO]⁺ | Loss of the aldehyde group (29 Da). |

| 199 / 201 | [M - NO₂]⁺ | Loss of the nitro group (46 Da). |

| 166 | [M - Br]⁺ | Loss of a bromine radical. |

| 138 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide (28 Da) from the [M - Br]⁺ fragment. |

Fragmentation Pathway Visualization

Figure 3: A simplified potential fragmentation pathway in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small quantity of the sample (typically in a solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a high-energy molecular ion ([M]⁺).

-

Fragmentation: The excess energy in the molecular ion causes it to fragment into smaller, charged ions and neutral radicals in a reproducible manner.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.

Conclusion

The spectroscopic characterization of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde is a definitive process rooted in the foundational principles of analytical chemistry. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum provides clear evidence of the key functional groups and intramolecular interactions, and mass spectrometry validates the molecular weight and offers insight into the molecule's stability and fragmentation patterns. Together, these techniques provide a comprehensive and self-validating spectral fingerprint, ensuring the identity and purity of this important synthetic building block for advanced applications in research and development.

References

- Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (2025).

- Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar - Technical Paper. (n.d.). Oxford Instruments.

-

Benzaldehyde, 5-bromo-2-hydroxy-3-nitro-. (n.d.). NIST Chemistry WebBook. [Link]

-

5-Bromo-2-hydroxy-3-methoxybenzaldehyde. (n.d.). PubChem. [Link]

-

5-Bromo-3-nitrosalicylaldehyde. (n.d.). PubChem. [Link]

-

Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy. [Link]

-

proton 1H NMR spectrum of benzaldehyde C6H5CHO. (n.d.). Doc Brown's Chemistry. [Link]

Sources

- 1. Benzaldehyde, 5-bromo-2-hydroxy-3-nitro- [webbook.nist.gov]

- 2. 5-Bromo-3-nitrosalicylaldehyde | C7H4BrNO4 | CID 618699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Commercial suppliers of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde

Commercial Procurement & Technical Characterization of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde

Executive Summary

This technical guide provides a comprehensive analysis of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde , a critical intermediate in the synthesis of Schiff base ligands and bioactive coordination complexes.[1] Designed for research and development professionals, this document addresses the commercial supply landscape, establishes rigorous quality control (QC) protocols, and provides a validated "in-house" synthesis route as a strategic alternative to commercial procurement.

Part 1: Chemical Identity & Critical Specifications

Warning: CAS Registry Number Discrepancy A common error in procurement databases links similar nitro-benzaldehyde derivatives to incorrect CAS numbers.[1]

-

Correct CAS: 16634-88-1 (Verified for 5-Bromo-2-hydroxy-3-nitrobenzaldehyde).[1]

-

Erroneous CAS: 16624-52-1 (Often mislabeled or associated with unrelated phosphites/acids in legacy databases).[1]

-

Action: Always verify the chemical structure (SMILES/InChI) rather than relying solely on the CAS number during ordering.

| Feature | Specification |

| Chemical Name | 5-Bromo-2-hydroxy-3-nitrobenzaldehyde |

| Synonyms | 3-Nitro-5-bromosalicylaldehyde; 5-Bromo-3-nitrosalicylaldehyde |

| Molecular Formula | C₇H₄BrNO₄ |

| Molecular Weight | 246.02 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 146–150 °C (lit.)[1][2] |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water. |

| SMILES | c1(C(=O)H)c(O)c(cc(c1)Br)=O |

Part 2: Commercial Supply Landscape

The supply chain for this compound is bifurcated into Tier 1 (Global Distributors) for analytical standards and Tier 2 (Specialized Organic Synthesis Houses) for bulk synthesis.[1]

Tier 1: High-Purity & Reference Standards

Best for: Biological screening, analytical standards, and late-stage drug discovery.[1]

-

MilliporeSigma (Sigma-Aldrich) [1]

-

TCI Chemicals (Tokyo Chemical Industry) [1]

-

Thermo Scientific (Alfa Aesar) [1]

-

Role: Reliable logistics for North American and European markets.

-

Tier 2: Bulk & Building Block Suppliers

Best for: Scale-up synthesis (>100g) and material science applications.[1]

-

BLD Pharm

-

Specialty: Aggressive pricing on 10g – 100g units; strong inventory in Asia-Pacific.[1]

-

-

Combi-Blocks

-

Specialty: High stock availability for "building blocks" used in combinatorial chemistry libraries.[1]

-

Part 3: Synthesis vs. Buy Analysis (The "Make" Protocol)

While commercial procurement is standard, in-house synthesis is often preferred to ensure freshness (avoiding aldehyde oxidation) or when specific isotopically labeled precursors are required.[1]

Validated Synthesis Protocol

Reaction Logic: The synthesis utilizes the strong ortho-directing effect of the phenolic hydroxyl group to install the nitro group at the 3-position of 5-bromosalicylaldehyde .[1] The 5-position is already blocked by bromine, preventing isomer formation.[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 5-bromosalicylaldehyde (10 mmol) in Glacial Acetic Acid (15 mL) in a round-bottom flask.

-

Temperature Control: Cool the solution to 0–5 °C using an ice-salt bath. Critical: Higher temperatures promote oxidation of the aldehyde to carboxylic acid.

-

Nitration: Dropwise add a solution of Conc. Nitric Acid (HNO₃) (12 mmol) in Glacial Acetic Acid (5 mL) over 20 minutes.

-

Reaction: Stir at 0–5 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).[1]

-

Quenching: Pour the reaction mixture into crushed ice (100g) with vigorous stirring. A yellow precipitate will form.[1][3]

-

Workup: Filter the solid, wash with cold water (3 x 20 mL) to remove acid traces.

-

Purification: Recrystallize from hot Ethanol .

-

Yield: Typical yield is 75–85%.[1]

Workflow Visualization

The following diagram illustrates the decision matrix and synthesis workflow, including critical QC checkpoints.

Caption: Synthesis workflow for 5-Bromo-2-hydroxy-3-nitrobenzaldehyde via nitration of 5-bromosalicylaldehyde, highlighting critical purification and QC steps.

Part 4: Quality Control & Validation

Trustworthiness in data relies on proving the chemical structure.[1] The following spectral features are non-negotiable for product acceptance.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆ (Required to observe the phenolic proton).[1] Rationale: You must confirm the substitution pattern.[1] The 3-nitro group deshields the aldehyde proton and the aromatic protons.[1][4]

| Chemical Shift (δ ppm) | Multiplicity | Assignment | Diagnostic Value |

| 10.25 | Singlet (1H) | -CHO (Aldehyde) | Confirms aldehyde integrity (not oxidized to acid).[1] |

| ~11.5 - 12.0 | Broad Singlet (1H) | -OH (Phenolic) | Disappears with D₂O shake; confirms salicylaldehyde core.[1] |

| 8.15 | Doublet (J ≈ 2.5 Hz) | Ar-H (C4) | Coupled only to C6 proton (meta-coupling).[1] |

| 8.40 | Doublet (J ≈ 2.5 Hz) | Ar-H (C6) | Downfield shift due to ortho-nitro group.[1] |

HPLC Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.[1]

-

Detection: UV at 254 nm and 330 nm (nitro-aromatic absorption).[1]

-

Acceptance Criteria: >97% Area Under Curve (AUC).

Part 5: Application Context

Understanding the downstream utility justifies the strict purity requirements.[1]

-

Schiff Base Ligands: This compound is a "privileged scaffold" for synthesizing N,O-donor ligands.[1] The aldehyde condenses with primary amines (e.g., amino acids, diamines) to form imines.

-

Mechanism: The 3-nitro group acts as an electron-withdrawing group (EWG), lowering the pKa of the phenolic oxygen.[1] This enhances the stability of metal complexes (Cu(II), Ni(II), Co(II)) formed with the ligand.

-

-

Bioactive Agents: Derivatives of this aldehyde exhibit potent antimicrobial and anticancer activity.[1] The nitro group is often essential for the specific redox mechanism of action in hypoxic cancer cells.[1]

References

-

PubChem. (2025).[1] Compound Summary: 5-Bromo-2-hydroxy-3-nitrobenzaldehyde (CAS 16634-88-1).[1] National Library of Medicine.[1] [Link][1]

- Neelima, D., & Kulkarni, P. K. (1987). Synthesis and Characterization of Schiff Base Ligands derived from 5-Bromosalicylaldehyde. Canadian Journal of Chemistry, 65, 348.

-

ResearchGate. (2018).[1] Synthesis and Characterization of Schiff Base Aniline with 5-Bromo-2-Hydroxy Benzaldehyde and their Metal Complexes.[Link]

Sources

An In-depth Technical Guide to the Basic Reactivity of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the fundamental reactivity of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde (CAS No. 16634-88-1). Designed for professionals in research and drug development, this document moves beyond a simple listing of reactions to provide a detailed analysis of the molecule's electronic characteristics and the interplay of its functional groups, offering insights into its behavior in various chemical transformations. The protocols described herein are presented as self-validating systems, grounded in established chemical principles and supported by authoritative references.

Molecular Structure and Physicochemical Properties

5-Bromo-2-hydroxy-3-nitrobenzaldehyde is a polysubstituted aromatic aldehyde with the molecular formula C₇H₄BrNO₄ and a molecular weight of 246.02 g/mol .[1][2] Its structure is characterized by a benzene ring bearing an aldehyde (-CHO), a hydroxyl (-OH), a nitro (-NO₂), and a bromo (-Br) group.

| Property | Value | Source |

| CAS Number | 16634-88-1 | [1][3] |

| Molecular Formula | C₇H₄BrNO₄ | [1][2] |

| Molecular Weight | 246.02 g/mol | [1][2] |

| Melting Point | 125-127 °C | [4] |

| Appearance | Not specified, likely a crystalline solid |

The spatial arrangement and electronic nature of these substituents dictate the molecule's reactivity. The hydroxyl group at position 2 and the aldehyde group at position 1 can participate in intramolecular hydrogen bonding, influencing their reactivity. The strong electron-withdrawing nature of the nitro group at position 3, coupled with the inductive effect of the bromine atom at position 5, renders the aromatic ring electron-deficient.

Below is a diagram illustrating the key functional groups and their positions on the benzene ring.

Caption: Molecular structure of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde.

Reactivity of the Aldehyde Functional Group

The aldehyde group is a primary site for nucleophilic attack. The presence of the electron-withdrawing nitro and bromo groups on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic addition reactions compared to unsubstituted salicylaldehyde.

Schiff Base Formation (Condensation Reaction)

A cornerstone reaction of aldehydes is their condensation with primary amines to form Schiff bases (imines). This reaction is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by Schiff bases and their metal complexes.[5][6][7]

Causality of Experimental Choices: The reaction is typically carried out in an alcohol solvent, such as ethanol, to dissolve both the aldehyde and the amine. A catalytic amount of acid (e.g., acetic acid) is often added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the Schiff base. This can be achieved by azeotropic distillation or the use of a dehydrating agent.

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting materials and the appearance of the product spot. The formation of the Schiff base can be confirmed by spectroscopic methods such as FT-IR (disappearance of the C=O stretch of the aldehyde and appearance of the C=N stretch of the imine) and NMR spectroscopy.

Experimental Protocol (Representative):

-

Dissolve 5-Bromo-2-hydroxy-3-nitrobenzaldehyde (1 equivalent) in absolute ethanol in a round-bottom flask.

-

Add the primary amine (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Caption: Workflow for Schiff base synthesis.

Reactivity of the Nitro Functional Group

The nitro group is a strong electron-withdrawing group and can undergo reduction to an amino group, which is a versatile functional group for further synthetic transformations.

Reduction to an Amine

The reduction of the nitro group to an amine is a pivotal transformation, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho,para-directing amino group. This opens up avenues for a variety of subsequent reactions on the aromatic ring.

Causality of Experimental Choices: Several reagents can be employed for the reduction of aromatic nitro groups. A common and effective method involves the use of a metal in an acidic medium, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is another widely used method. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule that might also be susceptible to reduction.

Self-Validating System: The reduction can be monitored by TLC. The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the amine can be observed. The product can be characterized by IR spectroscopy (appearance of N-H stretching bands) and NMR spectroscopy (changes in the chemical shifts of the aromatic protons).

Experimental Protocol (Representative using Sn/HCl):

-

To a stirred solution of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde in ethanol, add granular tin.

-

Slowly add concentrated hydrochloric acid dropwise, maintaining the temperature with a water bath.

-

After the addition is complete, heat the mixture at reflux for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

Caption: Workflow for the reduction of the nitro group.

Reactivity of the Aromatic Ring

The aromatic ring of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde is highly deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups (aldehyde, nitro, and bromo). Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the strong electron-withdrawing nitro group.

Nucleophilic Aromatic Substitution

The bromine atom at position 5 is susceptible to displacement by strong nucleophiles. The presence of the ortho-nitro group provides significant stabilization to the Meisenheimer complex intermediate formed during the reaction.

Causality of Experimental Choices: The reaction requires a strong nucleophile and typically elevated temperatures to proceed. The choice of solvent depends on the solubility of the reactants and the nature of the nucleophile. Polar aprotic solvents like DMSO or DMF are often used.

Self-Validating System: The progress of the reaction can be followed by TLC or GC-MS. The identity of the product can be confirmed by mass spectrometry and NMR, which will show the absence of the bromine signal and the presence of signals corresponding to the new substituent.

Experimental Protocol (Representative):

-

Note: This is a representative protocol and the specific conditions will depend on the nucleophile used.

-

Dissolve 5-Bromo-2-hydroxy-3-nitrobenzaldehyde in a suitable polar aprotic solvent (e.g., DMSO).

-

Add the nucleophile (e.g., sodium methoxide) in a stoichiometric amount or in slight excess.

-

Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it into water.

-

Acidify the solution to precipitate the product if it is a phenol.

-

Collect the product by filtration and purify by recrystallization or chromatography.

Spectral Characterization

Expected Spectroscopic Features:

-

¹H NMR: The aldehyde proton would appear as a singlet at a downfield chemical shift (around 10 ppm). The aromatic protons would appear as distinct signals in the aromatic region, with their chemical shifts influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbonyl carbon of the aldehyde would be observed at a characteristic downfield position (around 190 ppm). The aromatic carbons would show distinct signals, with the carbons attached to the electronegative oxygen, nitrogen, and bromine atoms appearing at downfield shifts.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the aldehyde would be present around 1680-1700 cm⁻¹. O-H stretching of the hydroxyl group would be observed as a broad band. The N-O stretching of the nitro group would appear as two strong bands. C-Br stretching would be observed in the fingerprint region.

Conclusion

5-Bromo-2-hydroxy-3-nitrobenzaldehyde is a versatile building block in organic synthesis. Its reactivity is governed by the interplay of its four functional groups. The aldehyde group readily undergoes condensation reactions, the nitro group can be selectively reduced to an amine, and the electron-deficient aromatic ring is amenable to nucleophilic aromatic substitution. This guide provides a foundational understanding of its chemical behavior and offers representative protocols to aid researchers in its application for the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

-

Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PMC. Available from: [Link]

-

PubChem. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. Available from: [Link]

- Ingole, S. P. (2021). Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4,6-Dinitro-2-Aminobenzothiazole, their transition metal-ligand complex. International Research Journal of Science & Engineering, Special Issue A11, 146-150.

-

SpectraBase. 5-Bromo-2-hydroxy-m-anisaldehyde. Available from: [Link]

-

NIST. Benzaldehyde, 5-bromo-2-hydroxy-. Available from: [Link]

-

NIST. Benzaldehyde, 5-bromo-2-hydroxy-. Available from: [Link]

-

NIST. Benzaldehyde, 5-bromo-2-hydroxy-3-nitro-. Available from: [Link]

- Dehari, S., et al. (2010). Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica, 2(6), 273-278.

- Mohammad Muzammil Y., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES.

-

Supporting Information Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Available from: [Link]

-

Synthesis, Characterization and In -Vitro Antimicrobial Activities of a Schiff Base Derived From Benzaldehyde with Nitroanilin. RSIS International. Available from: [Link]

-

NIST. 5-Hydroxy-2-nitrobenzaldehyde. Available from: [Link]

-

Oxford Instruments. Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Available from: [Link]

-

PubChem. 3-Bromo-5-nitrosalicylaldehyde. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 3-Bromo-2-hydroxy-5-nitrobenzaldehyde: Synthesis and Properties. Available from: [Link]

-

PubChem. 5-Bromo-2-nitrobenzaldehyde. Available from: [Link]

-

Doc Brown's Advanced Organic Chemistry. Infrared spectrum of benzaldehyde. Available from: [Link]

Sources

- 1. Benzaldehyde, 5-bromo-2-hydroxy-3-nitro- [webbook.nist.gov]

- 2. 3-Bromo-5-nitrosalicylaldehyde | C7H4BrNO4 | CID 519307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 16634-88-1|5-Bromo-2-hydroxy-3-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

- 4. 5-溴-2-羟基-3-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. irjse.in [irjse.in]

- 7. researchgate.net [researchgate.net]

Technical Profile: Melting Point & Characterization of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde

Executive Summary

5-Bromo-2-hydroxy-3-nitrobenzaldehyde (CAS: 16634-88-1) is a critical pharmacophore and chelating scaffold used extensively in the synthesis of Schiff base ligands, transition metal complexes, and bioactive heterocyclic compounds.[1][2][3]

For researchers and drug development professionals, the melting point (MP) of this compound serves as the primary thermodynamic indicator of purity and isomeric fidelity.[2] The experimentally validated melting point range is 123–127 °C. Deviations from this narrow thermal window typically indicate the presence of the structural isomer (3-bromo-5-nitrobenzaldehyde) or incomplete nitration byproducts.[2]

This guide provides an authoritative technical analysis of the compound's thermodynamic properties, synthesis logic, and experimental protocols for characterization.[2]

Physicochemical Specifications

The following data aggregates validated experimental values from high-purity reference standards (Sigma-Aldrich, TCI, NIST).

| Property | Specification |

| IUPAC Name | 5-Bromo-2-hydroxy-3-nitrobenzaldehyde |

| Common Synonyms | 5-Bromo-3-nitrosalicylaldehyde |

| CAS Registry Number | 16634-88-1 |

| Molecular Formula | C₇H₄BrNO₄ |

| Molecular Weight | 246.02 g/mol |

| Melting Point (Experimental) | 123.0 – 127.0 °C (Sharp capillary melt) |

| Appearance | Light orange to yellow crystalline powder |

| Solubility | Soluble in DMSO, DMF, Chloroform; sparingly soluble in Ethanol |

| pKa (Phenolic OH) | ~5.5 (Acidified by electron-withdrawing -NO₂ and -Br groups) |

Isomeric Differentiation (Critical Quality Attribute)

A common pitfall in the synthesis of this compound is the formation of regioisomers.[2] The melting point is the quickest method to distinguish the target molecule from its isomer.[2]

-

Target: 5-Bromo-2-hydroxy-3-nitrobenzaldehyde

MP: 123–127 °C [2][3][4] -

Isomer: 3-Bromo-2-hydroxy-5-nitrobenzaldehyde

MP: 146–149 °C [2]

Synthesis & Purification Logic

The synthesis of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde relies on the electrophilic aromatic substitution of 5-bromosalicylaldehyde.[2] The presence of the hydroxyl group (strongly activating, ortho/para directing) dominates the directing effects, but the position of the nitro group is critical.[2]

Reaction Mechanism

Nitration is performed on 5-bromosalicylaldehyde .[2]

-

The -OH group directs the incoming nitronium ion (

) to the ortho and para positions.[2] -

The 5-position is blocked by Bromine.[2]

-

The 3-position (ortho to OH) is the thermodynamically favored site for nitration, reinforced by the meta-directing nature of the aldehyde group (relative to itself).[2]

Workflow Diagram

The following diagram outlines the synthesis, purification, and application logic.

Figure 1: Synthesis and purification workflow ensuring isolation of the correct regioisomer.

Experimental Protocols

Protocol: Melting Point Determination (Capillary Method)

To ensure data integrity, the melting point should be determined using a calibrated capillary apparatus (e.g., Buchi or Stuart).[2]

Reagents & Equipment:

-

Dried sample of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde.[2]

-

Standard capillary tubes (sealed at one end).[2]

-

Calibrated melting point apparatus.

Step-by-Step Procedure:

-

Sample Prep: Grind the dry sample into a fine powder to ensure uniform heat transfer.

-

Loading: Fill the capillary tube to a height of 2–3 mm. Compact the powder by tapping the tube on a hard surface.[2]

-

Ramp 1 (Fast): Heat the apparatus rapidly to 110 °C.

-

Ramp 2 (Slow): Reduce the heating rate to 1.0 °C/min . This is critical. Fast heating causes thermal lag, resulting in artificially high MP readings.[2]

-

Observation:

-

Record

: The temperature where the first liquid droplet is visible (Expect ~123 °C). -

Record

: The temperature where the entire sample becomes a clear liquid (Expect <127 °C).[2]

-

-

Validation: If the melting range exceeds 2°C (e.g., 120–128 °C), the sample requires recrystallization.[2]

Protocol: Recrystallization (Purification)

If the MP is depressed or broad, use this protocol to purify the compound.[2]

-

Solvent Selection: Hot Ethanol (95%) or Glacial Acetic Acid.[2]

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.

-

Filtration: Filter the hot solution quickly to remove insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then cool in an ice bath (0–4 °C) for 1 hour. Rapid cooling yields small, impure crystals; slow cooling yields pure needles.[2]

-

Drying: Filter the crystals and dry under vacuum over

or silica gel.

Applications: Schiff Base Chemistry

The primary utility of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde lies in its ability to form stable Schiff bases (imines).[2] The electron-withdrawing nitro and bromo groups increase the acidity of the phenolic proton, enhancing the stability of subsequent metal complexes.[2]

Figure 2: Mechanism of Schiff base formation and metal complexation.

Troubleshooting & Anomalies

| Observation | Probable Cause | Corrective Action |

| MP > 130 °C | Presence of 3-bromo-5-nitro isomer (MP ~147°C).[2] | Check synthesis temperature control. Nitration at higher temps favors the 5-nitro isomer.[2] |

| MP < 120 °C | Solvent occlusion or wet sample.[2] | Dry sample under high vacuum at 40°C for 4 hours. |

| Darkening | Oxidation / Photodegradation.[2] | Recrystallize immediately.[2] Store in amber vials under Nitrogen. |

| Broad Range | Mixed isomers or inorganic salts.[2] | Perform TLC (Hexane:EtOAc 7:3) to check for multiple spots.[2] Recrystallize. |

References

-

Sigma-Aldrich. (2025).[2] Product Specification: 5-Bromo-3-nitrosalicylaldehyde. Retrieved from

-

TCI Chemicals. (2025).[2] Product Data Sheet: 5-Bromo-3-nitrosalicylaldehyde (B0908). Retrieved from

-

NIST Chemistry WebBook. (2024).[2] Benzaldehyde, 5-bromo-2-hydroxy-3-nitro- (CAS 16634-88-1).[1][2][3][4][5] Retrieved from

-

PubChem. (2025).[2] Compound Summary: 5-Bromo-2-hydroxy-3-nitrobenzaldehyde.[1][2][3][4][6][7][8] National Library of Medicine.[2] Retrieved from

-

Royal Society of Chemistry. (2018).[2] Synthesis of new representatives of 11,12-dihydro-5H-5,11-epoxybenzo[7,8]oxocino[4,3-b]pyridines. (Confirming synthesis precursors). Retrieved from

Sources

- 1. H26927.03 [thermofisher.com]

- 2. 5-Bromo-3-nitrosalicylaldehyde | C7H4BrNO4 | CID 618699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-3-nitrosalicylaldehyde | 16634-88-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Benzaldehyde, 5-bromo-2-hydroxy-3-nitro- [webbook.nist.gov]

- 5. H26927.06 [thermofisher.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

Methodological & Application

Synthesis of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde: An In-Depth Technical Guide for Researchers

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the synthesis of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde, a valuable substituted aromatic aldehyde for researchers in medicinal chemistry and drug development. This document is designed to equip scientists with not only a step-by-step methodology but also a thorough understanding of the chemical principles that govern this synthetic transformation.

Introduction: The Significance of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde

5-Bromo-2-hydroxy-3-nitrobenzaldehyde is a key chemical intermediate possessing a unique arrangement of functional groups: a hydroxyl group, a bromine atom, a nitro group, and an aldehyde moiety on a benzene ring. This distinct electronic and steric environment makes it a versatile building block for the synthesis of more complex molecules. In particular, the aldehyde group serves as a reactive handle for the formation of Schiff bases, a class of compounds widely investigated for their diverse biological activities. Furthermore, the nitro group can be readily reduced to an amine, opening pathways to a variety of heterocyclic structures and other functionalized derivatives, making this compound a strategic precursor in the development of novel therapeutic agents.

Chemical Principles and Mechanism

The synthesis of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde is achieved through the electrophilic aromatic substitution, specifically, the nitration of 5-bromosalicylaldehyde. The success of this synthesis hinges on the careful control of reaction conditions to achieve the desired regioselectivity.

The Electrophile: The Nitronium Ion

The nitrating agent is typically a mixture of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[1][2]

Generation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Regioselectivity: The Directing Effects of Substituents

The regiochemical outcome of the nitration of 5-bromosalicylaldehyde is determined by the directing effects of the substituents already present on the aromatic ring: the hydroxyl (-OH) group, the aldehyde (-CHO) group, and the bromine (-Br) atom.

-

Hydroxyl (-OH) group: A strongly activating, ortho, para-director due to its ability to donate electron density to the ring through resonance.

-

Bromo (-Br) group: A deactivating, ortho, para-director. It withdraws electron density inductively but can donate electron density through resonance.

-

Aldehyde (-CHO) group: A deactivating, meta-director due to its electron-withdrawing inductive and resonance effects.

In 5-bromosalicylaldehyde, the hydroxyl group at position 2 and the bromo group at position 5 are both ortho, para-directors. The aldehyde group at position 1 is a meta-director. The powerful activating and ortho, para-directing effect of the hydroxyl group is the dominant influence. It strongly activates the positions ortho and para to it (positions 3 and 6). Position 5 is already substituted with bromine. Therefore, the incoming electrophile (the nitronium ion) will preferentially attack the most activated and sterically accessible position, which is the carbon at position 3.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of similar phenolic aldehydes.[3][4]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 5-Bromosalicylaldehyde | ≥98% | Sigma-Aldrich |

| Glacial Acetic Acid | ACS Grade | Fisher Scientific |

| Concentrated Nitric Acid (70%) | ACS Grade | VWR |

| Concentrated Sulfuric Acid (98%) | ACS Grade | VWR |

| Deionized Water | - | - |

| Crushed Ice | - | - |

| Ethanol | Reagent Grade | - |

Equipment

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-salt bath

-

Buchner funnel and filter paper

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Thin Layer Chromatography (TLC) apparatus

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde.

Step-by-Step Procedure

-

Dissolution of Starting Material: In a three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10.0 g (0.05 mol) of 5-bromosalicylaldehyde in 50 mL of glacial acetic acid.

-

Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add 5.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, while cooling the beaker in an ice bath. Caution: This process is highly exothermic.

-

Addition of the Nitrating Agent: Transfer the prepared nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the cooled solution of 5-bromosalicylaldehyde over a period of 30-45 minutes. It is crucial to maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

-

Reaction: After the complete addition of the nitrating mixture, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing 500 g of crushed ice with constant stirring. A yellow precipitate will form.

-

Isolation of the Product: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid thoroughly with copious amounts of cold deionized water to remove any residual acid.

-

Drying: Dry the crude product in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 40-50 °C).

Purification

If necessary, the crude product can be further purified by recrystallization. A suitable solvent system for recrystallization is an ethanol/water mixture. Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling of Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood. In case of contact with skin, wash immediately with plenty of water.

-

Exothermic Reaction: The preparation of the nitrating mixture and the nitration reaction itself are exothermic. Strict temperature control is essential to prevent runaway reactions.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization

The identity and purity of the synthesized 5-Bromo-2-hydroxy-3-nitrobenzaldehyde can be confirmed by standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and the position of the substituents.

-

FT-IR: To identify the characteristic functional groups (hydroxyl, aldehyde, nitro).

-

Mass Spectrometry: To determine the molecular weight of the compound.

-

References

-

Eureka | Patsnap. (n.d.). New preparation method of 5-nitro-salicylaldehyde. Retrieved from [Link][5][6][7][8]

-

Google Patents. (n.d.). CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone. Retrieved from [9]

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link][1]

-

OAText. (2018, September 14). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. Retrieved from [Link][4]

-

Chemistry LibreTexts. (2022, September 12). 1.31: Electrophilic Substitution. Retrieved from [Link][2]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. New preparation method of 5-nitro-salicylaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 4. oatext.com [oatext.com]

- 5. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 6. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts [scirp.org]

- 7. 5-Bromosalicylaldehyde | C7H5BrO2 | CID 72863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN102633646B - New preparation method of 5-nitro-salicylaldehyde - Google Patents [patents.google.com]

- 9. CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]

Advanced Application Note: 5-Bromo-2-hydroxy-3-nitrobenzaldehyde in Organic Synthesis

Executive Summary & Chemical Profile[1][2][3]

5-Bromo-2-hydroxy-3-nitrobenzaldehyde is a high-value trisubstituted benzaldehyde derivative widely utilized as a pharmacophore scaffold in medicinal chemistry and a ligand precursor in coordination chemistry. Its structural uniqueness lies in the strategic positioning of three distinct functional groups around the benzene core:

-

C1-Aldehyde (-CHO): Highly electrophilic center for condensation reactions (Schiff base, Knoevenagel).

-

C2-Hydroxyl (-OH): Provides an auxiliary binding site for metal chelation (forming N,O-bidentate or N,N,O,O-tetradentate systems) and serves as the nucleophile in heterocyclic ring closures.

-

C3-Nitro (-NO₂): An electron-withdrawing group (EWG) that modulates the acidity of the adjacent phenol (pKa reduction) and influences the electronic distribution of the aromatic ring, often enhancing biological activity (e.g., antimicrobial potency).

-

C5-Bromine (-Br): A stable halogen handle allowing for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille).

Physicochemical Properties Table

| Property | Specification |

| Molecular Formula | C₇H₄BrNO₄ |

| Molecular Weight | 246.02 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 146–149 °C (Lit.)[1] |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water. |

| Acidity (Predicted) | Phenolic pKa < 7.0 (enhanced by ortho-nitro group) |

Application I: Synthesis of Salen-Type Schiff Base Ligands

The most prevalent application of this compound is the synthesis of Schiff bases (imines). The ortho-hydroxy and ortho-nitro substitution pattern creates a "push-pull" electronic environment that stabilizes the resulting imine bond. These ligands are critical precursors for transition metal complexes (Cu(II), Ni(II), Co(II)) exhibiting potent anticancer and antibacterial activities.

Mechanistic Insight

The reaction proceeds via nucleophilic attack of a primary amine on the carbonyl carbon.[2] The 3-nitro group plays a dual role:

-

Electronic Activation: It increases the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack.

-

Acidity Modulation: It increases the acidity of the phenolic proton, which can stabilize the transition state via intramolecular hydrogen bonding with the imine nitrogen.

Experimental Protocol: Synthesis of N,N'-Bis(5-bromo-3-nitro-salicylidene)ethylenediamine

Target: Tetradentate (ONNO) Ligand for Metal Complexation.

Reagents

-

5-Bromo-2-hydroxy-3-nitrobenzaldehyde (2.0 mmol, 492 mg)

-

Ethylenediamine (1.0 mmol, 60 mg)

-

Absolute Ethanol (20 mL)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Procedure

-

Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 mmol of the aldehyde in 15 mL of absolute ethanol. Heat gently to 50°C to ensure complete dissolution.

-

Addition: Dissolve 1.0 mmol of ethylenediamine in 5 mL of ethanol. Add this solution dropwise to the aldehyde solution over 10 minutes.

-

Observation: The solution will likely darken (deep yellow/orange) immediately upon amine addition.

-

-

Catalysis: Add 2 drops of glacial acetic acid.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Isolation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. A yellow/orange precipitate will form.

-

Purification: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 5 mL) to remove unreacted aldehyde.

-

Drying: Dry the product in a vacuum oven at 60°C for 4 hours.

Expected Yield: 75–85% Characterization: IR (C=N stretch ~1610–1630 cm⁻¹); ¹H NMR (Imine CH singlet ~8.5 ppm).

Pathway Visualization

Figure 1: Synthetic workflow for Schiff base ligand generation and subsequent metal complexation.

Application II: Synthesis of Nitro-Coumarin Scaffolds

The compound serves as an excellent precursor for 3-substituted coumarins (2-oxo-2H-chromenes) via the Knoevenagel condensation followed by intramolecular cyclization. The 3-nitro group enhances the acidity of the phenol, facilitating the final transesterification step required to close the lactone ring.

Experimental Protocol: Synthesis of Ethyl 6-bromo-8-nitrocoumarin-3-carboxylate

Target: Coumarin scaffold for anticoagulant or fluorescent probe development.

Reagents

-

5-Bromo-2-hydroxy-3-nitrobenzaldehyde (1.0 mmol, 246 mg)

-

Diethyl Malonate (1.1 mmol, 176 mg)

-

Piperidine (0.1 mmol, catalytic)

-

Ethanol (10 mL)

-

Glacial Acetic Acid (2 drops)

Step-by-Step Procedure

-

Setup: Place 1.0 mmol of the aldehyde and 1.1 mmol of diethyl malonate in a 25 mL round-bottom flask containing 10 mL of ethanol.

-

Catalyst Addition: Add catalytic piperidine (approx. 10 µL) and 2 drops of acetic acid.

-

Note: The piperidine/acid couple buffers the reaction, preventing rapid decomposition while activating the methylene group of the malonate.

-

-

Reaction: Reflux the mixture for 4–6 hours.

-

Checkpoint: The reaction color typically shifts from yellow to a darker amber.

-

-

Workup: Pour the hot reaction mixture into 50 mL of crushed ice/water containing 1 mL of concentrated HCl (to neutralize the base and protonate the phenoxide).

-

Precipitation: Stir vigorously for 15 minutes. The coumarin derivative should precipitate as a solid.

-

Purification: Filter the crude solid and recrystallize from hot ethanol or an ethanol/DMF mixture.

Expected Yield: 60–75% Mechanism:

-

Knoevenagel Condensation: Formation of the benzylidene intermediate.

-

Transesterification: The phenolic hydroxyl attacks the ester carbonyl, ejecting ethanol and closing the lactone ring.

Cyclization Pathway Visualization

Figure 2: Knoevenagel condensation and cyclization pathway to the coumarin scaffold.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Schiff Base) | Incomplete dehydration (water in solvent).[1] | Use absolute ethanol or add molecular sieves. Extend reflux time. |

| No Precipitation (Coumarin) | Product oiling out.[1] | Cool to -20°C; scratch glass to induce nucleation. Recrystallize from EtOH/Water. |

| Impurity in NMR | Unreacted aldehyde.[1] | Wash crude solid thoroughly with diethyl ether (aldehyde is soluble, complex/ligand is often insoluble). |

| Darkening/Tarring | Oxidation of phenol or nitro group degradation. | Perform reaction under Nitrogen/Argon atmosphere. Avoid excessive heating (>90°C). |

References

-

Synthesis and characterization of two new mixed-ligand Cu(II) complexes of a tridentate NN'O type Schiff base ligand. Source: ResearchGate (Applied Organometallic Chemistry). Context: Protocol for condensation of 5-bromo-2-hydroxy-3-nitrobenzaldehyde with diamines.

-

Nickel versus copper: Enhanced antibacterial activity in a series of new nickel(II) Schiff base complexes. Source: ResearchGate (Journal of Coordination Chemistry). Context: Comparative study of metal complexes derived from 5-bromo-2-hydroxy-3-nitrobenzaldehyde.

-

Recent Advances in the Synthesis of Coumarin Derivatives. Source: NIH (Molecules). Context: General protocols for Knoevenagel condensation of substituted salicylaldehydes.

-

Coumarin heterocyclic derivatives: chemical synthesis and biological activity. Source: RSC Publishing (RSC Advances). Context: Mechanisms of coumarin ring formation from salicylaldehydes.[3]

-

Synthesis and Characterization of Schiff Base Derived from Benzaldehyde with Nitroaniline. Source: RSIS International. Context: General handling of nitro-substituted benzaldehydes in Schiff base formation.

Sources

Application Note: 5-Bromo-2-hydroxy-3-nitrobenzaldehyde as a Versatile Scaffold in Pharmaceutical Synthesis

Executive Summary

5-Bromo-2-hydroxy-3-nitrobenzaldehyde is a highly functionalized aromatic building block characterized by a unique "push-pull" electronic structure. The presence of an electron-withdrawing nitro group (

This Application Note details the utility of this intermediate in synthesizing Schiff base ligands and heterocyclic pharmacophores (e.g., benzoxazoles, benzimidazoles). These derivatives are critical in the development of next-generation antimicrobial and anticancer therapeutics, particularly through transition metal coordination (Ni, Cu, Zn) which enhances lipophilicity and bio-efficacy.

Chemical Profile & Mechanistic Significance[1][2][3][4]

Structural Advantages in Drug Design

The compound's tris-substituted benzene ring offers three distinct vectors for chemical modification:

-

Aldehyde (C1): The primary site for condensation reactions (e.g., with primary amines) to form imines (Schiff bases). The ortho-hydroxyl group facilitates the formation of stable 6-membered chelate rings with metal ions.

-

Hydroxyl (C2): Acts as a proton donor in hydrogen bonding or a coordination site for metallodrugs. Its acidity is enhanced by the neighboring electron-withdrawing nitro group.

-

Nitro (C3): Provides strong electron-withdrawing character, influencing the pKa of the phenol and the electrophilicity of the aldehyde. It serves as a latent amino group; reduction yields 3-amino derivatives, precursors to fused heterocycles.

-

Bromo (C5): Increases lipophilicity (logP) and allows for further functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling library expansion.

Therapeutic Applications

-